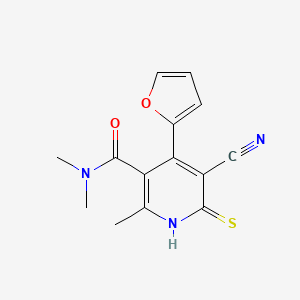

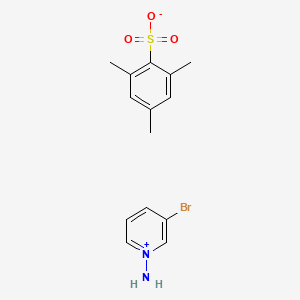

![molecular formula C11H8F3N3O4 B2610578 3-(Ethoxycarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 1262865-31-5](/img/structure/B2610578.png)

3-(Ethoxycarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(Ethoxycarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid” is a pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been found in many drugs due to their varied and significant biological activities . This particular compound also contains a trifluoromethyl group, which is a functional group with the formula -CF3 .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves various methods, including condensation reactions of aminopyrazoles with different compounds, such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . The trifluoromethyl group can be introduced into compounds through several methods, including the treatment of carboxylic acids with sulfur tetrafluoride .Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is a six-membered aromatic heterocycle . It also contains a trifluoromethyl group (-CF3), which is derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom .Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidines and trifluoromethyl groups are diverse. For instance, pyrazolo[1,5-a]pyrimidines can be prepared through substitution reactions with different nucleophiles . Trifluoromethyl groups can be introduced into compounds through various methods, including the treatment of carboxylic acids with sulfur tetrafluoride .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. The trifluoromethyl group is known to have a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine .Applications De Recherche Scientifique

Synthesis of Condensed Pyrazoles

Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been utilized as precursors in cross-coupling reactions to obtain alkynyl-4-(ethoxycarbonyl)pyrazoles, which upon cyclization, lead to the formation of various condensed pyrazoles. These reactions demonstrate the compound's utility in synthesizing complex heterocyclic structures with potential pharmacological applications (Arbačiauskienė et al., 2011).

Derivation of Pyrazolopyrimidines

Research into the reaction mechanisms of ethoxycarbonyl-substituted pyrazolopyrimidines has elucidated pathways for creating 7-oxo-dihydropyrazolopyrimidines, demonstrating the compound's role in generating new chemical entities with potential bioactivity. These studies provide insight into the molecular transformations that can lead to novel heterocyclic compounds (Chimichi et al., 1996).

Biological Activity of Pyrazolopyrimidine Derivatives

The synthesis and evaluation of pyrazolopyrimidine derivatives for their inhibition on cancer cell proliferation highlight the potential therapeutic applications of compounds derived from 3-(Ethoxycarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid. This research underscores the importance of structural modifications in developing new anticancer agents (Liu et al., 2016).

Development of Antimicrobial Agents

The compound has served as a precursor in the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives, demonstrating significant antimicrobial activity. This application signifies the compound's relevance in designing and synthesizing new antimicrobial agents, which is crucial in the fight against drug-resistant bacterial and fungal infections (Holla et al., 2006).

Mécanisme D'action

The mechanism of action of pyrazolo[1,5-a]pyrimidines can vary depending on the specific compound and its biological activity . The trifluoromethyl group is often used as a bioisostere to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .

Orientations Futures

The future directions for research on this compound could include further exploration of its biological activities and potential applications in pharmaceuticals . The development of more efficient methods for the synthesis of pyrazolo[1,5-a]pyrimidines and the introduction of trifluoromethyl groups could also be areas of future research .

Propriétés

IUPAC Name |

3-ethoxycarbonyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N3O4/c1-2-21-10(20)5-4-15-17-7(11(12,13)14)3-6(9(18)19)16-8(5)17/h3-4H,2H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOKHPSIXIXSCHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2N=C(C=C(N2N=C1)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

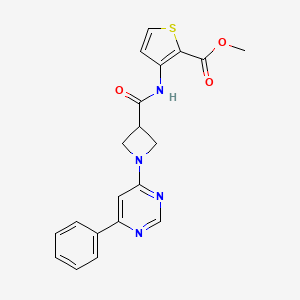

![N-(3-chloro-4-fluorophenyl)-2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2610497.png)

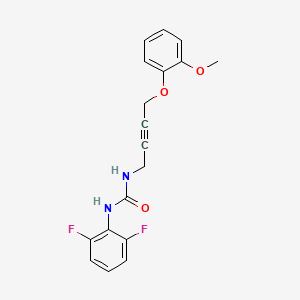

![2-(2-methylphenoxy)-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide](/img/structure/B2610500.png)

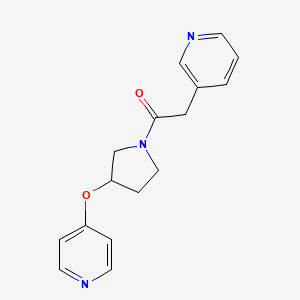

![1-allyl-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2610507.png)

![2-[4-(3-fluorophenyl)-1,1-dioxo-2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2610511.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2610512.png)

![3-(2-chlorobenzyl)-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2610516.png)

![3-(4-Methylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B2610517.png)